Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate
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Overview
Description
Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring linked to a phenoxy group through a propanoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Etherification: The benzimidazole derivative is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate (K2CO3) to form the phenoxy linkage.
Esterification: The final step involves the esterification of the phenoxybenzoimidazole with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: K2CO3, NaOH
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted phenoxybenzoimidazole derivatives
Scientific Research Applications
Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1H-benzimidazol-2-yl)propanoate
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
- N0-(2,4-dihydroxybenzylidene)-2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide
Uniqueness
Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate is unique due to its specific structural features, such as the phenoxy linkage and the propanoate ester group, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
88701-40-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)12(2)23-14-8-6-7-13(11-14)17-19-15-9-4-5-10-16(15)20-17/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
RGFZRMKFDOJZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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